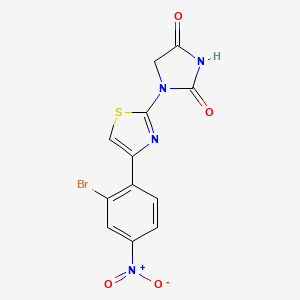

1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin

Description

1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin is a heterocyclic compound featuring a hydantoin core (a 2,4-imidazolidinedione) linked to a thiazole ring substituted with a 2-bromo-4-nitrophenyl group. Its molecular structure combines electron-withdrawing substituents (bromo and nitro groups) with a sulfur-containing thiazole moiety, which may influence its reactivity, metabolic stability, and biological interactions.

Properties

CAS No. |

78140-10-0 |

|---|---|

Molecular Formula |

C12H7BrN4O4S |

Molecular Weight |

383.18 g/mol |

IUPAC Name |

1-[4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H7BrN4O4S/c13-8-3-6(17(20)21)1-2-7(8)9-5-22-12(14-9)16-4-10(18)15-11(16)19/h1-3,5H,4H2,(H,15,18,19) |

InChI Key |

VNWYXQHZACIPIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=NC(=CS2)C3=C(C=C(C=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of α-Bromo Ketone Intermediate

2-Bromo-4-nitroacetophenone is prepared by treating 4-nitroacetophenone with pyridinium bromide perbromide (PBPB) in dichloromethane at 0°C. This avoids polybromination observed with molecular bromine (Br₂).

Thiazole Cyclization

The α-bromo ketone reacts with thiosemicarbazide in anhydrous dioxane under reflux (80°C, 1 hr), yielding 4-(2-bromo-4-nitrophenyl)-2-thiazolylamine. Mechanistically, the thioamide’s sulfur attacks the α-carbon of the ketone, followed by dehydrohalogenation to form the thiazole ring.

Reaction Conditions

Hydantoin Ring Formation via Urech Synthesis

The hydantoin moiety is introduced through cyclocondensation of the thiazolylamine intermediate with a carbonyl source. The Urech hydantoin synthesis, modified for sterically hindered substrates, is employed:

Condensation with Glycolic Acid

The thiazolylamine reacts with glycolic acid and urea in acidic ethanol (5% acetic acid), forming a Schiff base intermediate. Heating at 90–100°C for 2 hours induces cyclization to 1-(4-(2-bromo-4-nitrophenyl)-2-thiazolyl)hydantoin.

Optimization Insights

- Catalyst : Acetic acid (5% v/v) accelerates imine formation.

- Yield : 58–65% after purification via reverse-phase HPLC.

Alternative Pathways and Comparative Analysis

Bucherer–Bergs Reaction

An alternative route involves treating 4-(2-bromo-4-nitrophenyl)-2-thiazolyl ketone with ammonium carbonate and potassium cyanide (KCN) in ethanol/water (1:1). This one-pot method forms the hydantoin ring via a cyanohydrin intermediate but suffers from lower yields (45–50%) due to competing hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times for the Hantzsch and Urech steps by 70%, though scalability remains challenging.

Challenges and Mitigation Strategies

- Regioselectivity in Bromination :

- Thiazole Purification :

- Hydantoin Cyclization :

Data Tables

Table 1: Bromination Optimization for 4-Nitrophenyl Derivatives

| Condition | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| V₂O₅, 25°C, 1 hr | 85 | 98 | <0.5 |

| Br₂, 0°C, 2 hr | 62 | 89 | 12 |

| HBr/H₂O₂, 30°C, 3 hr | 78 | 95 | 2 |

Table 2: Thiazole Synthesis Yields Across Solvents

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dioxane | 80 | 72 |

| Ethanol | 70 | 65 |

| DMF | 100 | 68 |

Chemical Reactions Analysis

1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions vary, but they generally include specific temperatures, solvents, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(5-Nitrofurfurylidene)amino]hydantoin

- Structure : Hydantoin linked to a nitrofuran group via an imine bond.

- Activity: Found inactive as a carcinogen in rat studies, contrasting with other nitrofuran derivatives like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, which is a potent bladder carcinogen .

- Key Difference : The absence of a thiazole ring and the presence of a nitrofuran moiety may reduce metabolic activation compared to the target compound’s bromo-nitrophenyl-thiazolyl system.

3-Hydroxymethyl-1-{[3-(5-nitro-2-furyl)allydidene]amino}hydantoin

- Structure : Hydantoin with a hydroxymethyl group and a nitrofuryl-allydidene substituent.

- Activity: Induced renal tumors and nephrotoxicity in rats but lacked the broad carcinogenic spectrum of formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide .

- Key Difference : The allydidene linker and hydroxymethyl group alter bioavailability and tissue specificity compared to the target compound’s rigid thiazolyl-phenyl system.

Thiazolyl Derivatives with Nitrophenyl or Halogen Substituents

1-(4-(p-Chlorophenyl)-2-thiazolyl)hydantoin

Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]hydrazide

- Structure : Thiazole ring with a nitrofuryl group and hydrazide side chain.

- Activity: Potent carcinogen inducing mammary, kidney, and intestinal tumors in rats .

- Key Difference : The hydrazide group enhances metabolic activation via N-hydroxylation, a pathway less accessible in the target compound’s hydantoin system.

Nitrofuran and Nitroaromatic Compounds

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide

- Structure : Thiazole linked to a nitrofuran via a formamide group.

- Activity: Causes bladder carcinomas via DNA strand breaks mediated by nitroreductase enzymes .

- Key Difference : The nitrofuran moiety is a stronger DNA-damaging agent than the nitro-phenyl group in the target compound.

2-Hydrazino-4-(5-nitro-2-furyl)thiazole

- Structure : Thiazole with nitrofuryl and hydrazine groups.

- Activity: High mammary gland carcinogenicity due to hydrazine’s capacity to form reactive diazonium ions .

- Key Difference : The hydrazine group vs. hydantoin ring in the target compound leads to divergent metabolic pathways and tumorigenic profiles.

Structural and Functional Analysis

Table 1: Comparative Data for Key Analogs

Mechanistic Insights

- However, the absence of a nitrofuran moiety (as in ) may reduce nitroreductase-mediated activation.

- Thiazole vs. Hydrazine : Thiazole rings stabilize aromatic interactions, while hydrazine derivatives (e.g., ) generate reactive intermediates via N-hydroxylation.

- Metabolic Stability : The hydantoin core may confer resistance to enzymatic degradation compared to hydrazides or semicarbazones .

Biological Activity

1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHBrNOS

- Molecular Weight : 383.18 g/mol

- CAS Number : 78140-10-0

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to its thiazole and hydantoin moieties.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, possess significant antimicrobial properties. A study highlighted that certain thiazole derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Thiazole-containing compounds have been studied for their anticancer activities. In vitro studies demonstrated that modifications in the thiazole structure could enhance cytotoxic effects against cancer cell lines. The specific interactions of this compound with cancer cell pathways warrant further investigation .

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory properties in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, indicating potential therapeutic uses in inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for these compounds as antibacterial agents .

- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values that suggest it may induce apoptosis through specific signaling pathways. Further mechanistic studies are required to elucidate the exact pathways involved .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance, the introduction of halogen substituents like bromine at specific positions has been linked to increased potency against microbial and cancerous cells. This structural activity relationship (SAR) is crucial for the design of more effective therapeutic agents .

Q & A

Q. Q1. What are the established protocols for synthesizing 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with brominated acetophenone derivatives and thiazole precursors. For example, brominated intermediates (e.g., 2-bromo-4-nitroacetophenone) are coupled with thiazole moieties via nucleophilic substitution or cyclization reactions . Key intermediates should be characterized using 1H/13C NMR (e.g., aromatic protons at δ 7.3–8.5 ppm, thiazole carbons at δ 123–137 ppm) and mass spectrometry (e.g., isotopic peaks at m/z 445/447 for bromine) to confirm structural integrity . Purity can be verified via elemental analysis (C, H, N, S, Br percentages within ±0.3% of theoretical values) .

Q. Q2. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should evaluate thermal, photochemical, and hydrolytic degradation. For example:

- Thermal stability: Use thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Photostability: Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .

- Hydrolytic stability: Test in buffered solutions (pH 1–12) at 25–60°C, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Employ factorial design to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance:

- Variables: Temperature (60–100°C), solvent (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.5).

- Response surface methodology (RSM) can model interactions between variables and identify optimal conditions . Computational tools (e.g., quantum chemical calculations) may predict reactive intermediates and transition states, reducing trial-and-error experimentation .

Q. Q4. How can contradictory spectral data (e.g., NMR shifts or mass fragmentation patterns) be resolved during characterization?

Methodological Answer: Discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Multi-technique validation: Cross-validate NMR with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation .

- Isotopic labeling: Use deuterated solvents or 13C-labeled precursors to clarify ambiguous signals .

- Theoretical calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify mismatches .

Q. Q5. What advanced computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) can model electronic structure, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example:

Q. Q6. How can researchers design experiments to investigate the compound’s role in heterogeneous catalysis or material science applications?

Methodological Answer: Focus on functionalizing the thiazole or hydantoin moieties for surface immobilization. For example:

- Grafting onto silica nanoparticles: Use silane coupling agents (e.g., APTES) to anchor the compound, then characterize via BET surface area analysis and TEM .

- Catalytic activity screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, monitoring yields via GC-MS .

Data Analysis and Interpretation

Q. Q7. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

Methodological Answer: For SAR studies:

- Use multivariate regression to correlate substituent effects (e.g., nitro vs. bromo groups) with activity .

- Principal component analysis (PCA) reduces dimensionality in datasets with multiple variables (e.g., IC50, logP, dipole moments) .

- Machine learning models (e.g., random forests) can predict bioactivity from molecular descriptors if trained on high-quality experimental data .

Q. Q8. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer: Common causes include solvent effects, conformational flexibility, or approximations in computational models. Solutions:

- Solvent correction: Apply implicit solvation models (e.g., PCM in DFT) to account for solvent polarity .

- Conformational averaging: Generate Boltzmann-weighted spectra from multiple low-energy conformers .

- Benchmarking: Compare results with structurally similar compounds from databases like NIST Chemistry WebBook .

Safety and Compliance

Q. Q9. What safety protocols are critical when handling brominated and nitrated derivatives of this compound?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal: Neutralize nitro groups with reducing agents (e.g., Fe/NH4Cl) before disposal .

- Emergency procedures: Maintain spill kits with activated carbon and ensure access to eyewash stations .

Future Research Directions

Q. Q10. What unexplored applications of this compound warrant investigation in interdisciplinary research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.